8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol
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Overview
Description
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is a chemical compound belonging to the family of aromatic hydrocarbons. It is an intermediate in the synthesis of phenols of Benz[a]anthracene. The molecular formula of this compound is C18H16O, and it has a molecular weight of 248.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves several steps. One common method involves the reduction of Benz[a]anthracene derivatives. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or hydroxylated compounds.
Scientific Research Applications
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: A parent compound with similar aromatic structure but without the tetrahydro and hydroxyl groups.
7,8,9,10-Tetrahydrobenzo[a]pyrene: Another tetrahydro derivative with a different substitution pattern.
Uniqueness
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8th position and tetrahydro structure make it a valuable intermediate in synthetic chemistry and a subject of interest in biological research.
Properties
IUPAC Name |
8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,18-19H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABMXEDBTTWQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C3C(=C2)C=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919706 |
Source
|
Record name | 8,9,10,11-Tetrahydrotetraphen-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91484-81-0 |
Source
|
Record name | 8,9,10,11-Tetrahydrobenzo(b)phenanthren-8-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091484810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9,10,11-Tetrahydrotetraphen-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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